
Anthracene water
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anthracene water is a term used to describe the interaction between anthracene, a polycyclic aromatic hydrocarbon, and water. Anthracene itself is a solid compound consisting of three fused benzene rings, with the chemical formula C14H10. It is a component of coal tar and is known for its blue fluorescence under ultraviolet light . The interaction of anthracene with water is of significant interest due to its implications in various chemical and biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Anthracene can be synthesized through several methods:
Haworth Synthesis: This method involves the cyclodehydration of o-methyl- or o-methylene-substituted diarylketones.
Elbs Reaction: This involves the pyrolysis of ortho-methyl-substituted benzophenones to produce condensed polyaromatics.
From Benzyl Chloride: Anthracene can be synthesized from benzyl chloride and methylene dibromide.
Industrial Production Methods: Industrially, anthracene is primarily obtained from coal tar, which contains about 1.5% anthracene. The extraction process involves the distillation of coal tar followed by crystallization and purification .
Types of Reactions:
Oxidation: Anthracene can be oxidized to anthraquinone using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of anthracene can yield various hydrogenated derivatives.
Substitution: Anthracene undergoes electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Substitution Reagents: Nitric acid for nitration, halogens for halogenation.
Major Products:
Anthraquinone: Formed from the oxidation of anthracene.
Dianthracene: Formed through the photodimerization of anthracene under UV light.
Scientific Research Applications
Anthracene water interactions have several scientific research applications:
Mechanism of Action
The mechanism of action of anthracene water interactions involves non-covalent interactions between the polyaromatic hydrocarbon and water molecules. These interactions are crucial in various chemical, environmental, and biological processes. Theoretical studies have shown that water tends to cluster around anthracene, affecting its photoionization efficiency and structural properties . The molecular targets and pathways involved include optimal OH interactions and the confinement of water molecules in nanostructures .
Comparison with Similar Compounds
Naphthalene: Another polycyclic aromatic hydrocarbon with two fused benzene rings.
Phenanthrene: Consists of three fused benzene rings, similar to anthracene but with a different arrangement.
Fluoranthene: A polycyclic aromatic hydrocarbon with a more complex ring structure.
Comparison:
Properties
CAS No. |
188974-01-8 |
|---|---|
Molecular Formula |
C14H12O |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
anthracene;hydrate |
InChI |
InChI=1S/C14H10.H2O/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1;/h1-10H;1H2 |
InChI Key |
LILBTUIVFDYIDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C=CC=CC3=CC2=C1.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


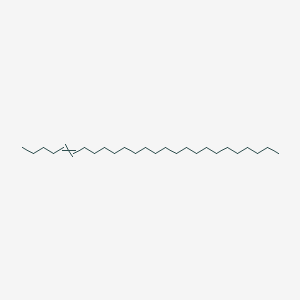
![N-(3-bromophenyl)-3H-imidazo[4,5-f]quinazolin-9-amine](/img/structure/B14266815.png)
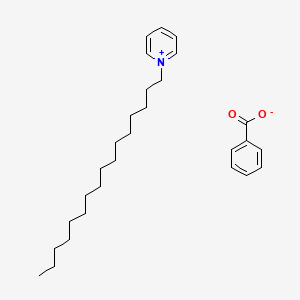
![4-{[6,8-Bis(acetylsulfanyl)octanoyl]amino}-3-hydroxybutanoic acid](/img/structure/B14266847.png)
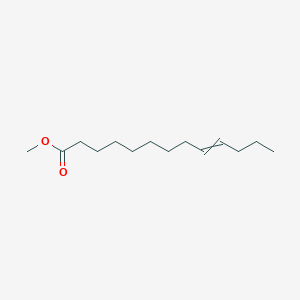
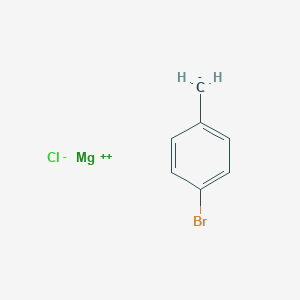
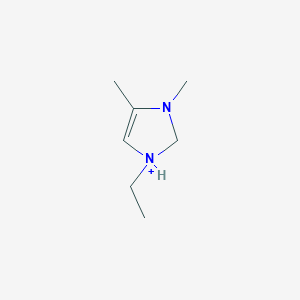
![N-([1,1'-Biphenyl]-4-yl)-4'-methyl-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B14266870.png)
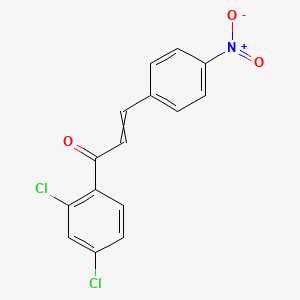
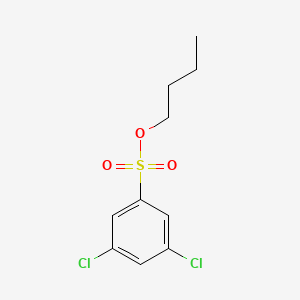

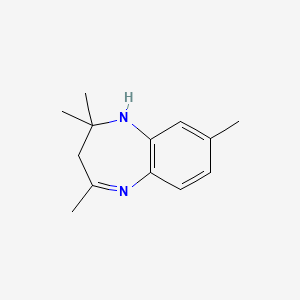
![tert-Butyl 2-[(acetyloxy)methyl]prop-2-enoate](/img/structure/B14266907.png)

